molecular formula C23H31N3OS B3770877 N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide

Cat. No.: B3770877
M. Wt: 397.6 g/mol
InChI Key: APMMULSRGBFPDY-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group, a thiophen-2-ylmethyl group, and a carboxamide group

Properties

IUPAC Name

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c27-23(24-16-19-6-2-1-3-7-19)20-8-4-12-26(17-20)21-10-13-25(14-11-21)18-22-9-5-15-28-22/h1-3,5-7,9,15,20-21H,4,8,10-14,16-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMMULSRGBFPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CS3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with thiophen-2-ylmethyl bromide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-[1-(phenylmethyl)piperidin-4-yl]piperidine-3-carboxamide
  • N-benzyl-1-[1-(furanyl-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide

Uniqueness

N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide

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